molecular formula C11H17ClN2 B12958700 2-(1-Methylindolin-3-yl)ethanamine hydrochloride

2-(1-Methylindolin-3-yl)ethanamine hydrochloride

Cat. No.: B12958700
M. Wt: 212.72 g/mol
InChI Key: YBNZYHXRGKXDTL-UHFFFAOYSA-N
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Description

2-(1-Methylindolin-3-yl)ethanamine hydrochloride is an indole-based compound widely used in scientific research. It is known for its versatile applications in biochemistry, pharmacology, and other scientific disciplines. This compound is a white, crystalline solid with a melting point of 145-148°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylindolin-3-yl)ethanamine hydrochloride typically involves the reaction of 1-methylindole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylindolin-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding indole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Halogenated compounds, NaOH, K2CO3, solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include various indole derivatives, which can be further utilized in different scientific applications .

Scientific Research Applications

2-(1-Methylindolin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Neurochemistry and Neurotoxicity Studies: It is used to study the neurochemical and neurotoxic effects of indole derivatives, particularly their impact on serotonin levels.

    Cancer Therapy: Research on indoleamine-2,3-dioxygenase (IDO) inhibitors, such as 1-methyltryptophan, explores their potential to enhance cancer immunotherapy.

    Environmental Toxicology: The compound is studied for its environmental persistence and toxicology, contributing to our understanding of its ecological impact.

    Synthesis and Classification: Advances in the synthesis of indoles help in the development of new drugs and materials.

Mechanism of Action

The mechanism of action of 2-(1-Methylindolin-3-yl)ethanamine hydrochloride involves its interaction with various molecular targets and pathways. It primarily affects serotonin receptors and pathways, influencing neurotransmitter levels and signaling. This interaction can lead to various pharmacological effects, including modulation of mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride
  • 2-(5-Chloro-1H-indol-3-yl)ethylamine hydrochloride
  • 2-(2,3-Dihydro-1H-indol-1-yl)ethanamine dihydrochloride

Uniqueness

2-(1-Methylindolin-3-yl)ethanamine hydrochloride stands out due to its specific indole structure, which imparts unique pharmacological properties. Its ability to interact with serotonin receptors makes it particularly valuable in neurochemical and neuropharmacological research.

Properties

Molecular Formula

C11H17ClN2

Molecular Weight

212.72 g/mol

IUPAC Name

2-(1-methyl-2,3-dihydroindol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H16N2.ClH/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13;/h2-5,9H,6-8,12H2,1H3;1H

InChI Key

YBNZYHXRGKXDTL-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=CC=CC=C21)CCN.Cl

Origin of Product

United States

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